molecular formula C10H16N4O B11790529 N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide

N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide

Cat. No.: B11790529
M. Wt: 208.26 g/mol
InChI Key: DTECEAFQBXGWLI-UHFFFAOYSA-N
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Description

N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide is a heterocyclic compound with a unique structure that includes both imidazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with a pyrazine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

N-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide

InChI

InChI=1S/C10H16N4O/c1-7(2)13-10(15)8-9-12-4-6-14(9)5-3-11-8/h4,6-8,11H,3,5H2,1-2H3,(H,13,15)

InChI Key

DTECEAFQBXGWLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1C2=NC=CN2CCN1

Origin of Product

United States

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